6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester
Description
Chemical Structure and Identification The compound 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester (CAS: 37472-94-9) is a pyrimidine derivative featuring a thioester group (S-ethyl) at the 5-position, a 6-amino substituent, and 1,3-dimethyl groups on the tetrahydro-pyrimidine ring. Its molecular formula is C₉H₁₃N₃O₂S, with a molecular weight of 239.29 g/mol.
Properties
IUPAC Name |
S-ethyl 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-4-16-8(14)5-6(10)11(2)9(15)12(3)7(5)13/h4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICXARPXDTZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)C1=C(N(C(=O)N(C1=O)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704436 | |
| Record name | S-Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-66-6 | |
| Record name | S-Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable pyrimidine precursor with ethyl thioglycolate in the presence of a base can yield the desired thioester compound. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with analogs based on structural modifications, physicochemical properties, and applications.
Structural Analogs and Key Modifications
Comparative Analysis
Core Structure Variations: The target compound and CAS 123629-47-0 share a pyrimidine backbone, but the latter incorporates a pyridyl group, enhancing solubility in polar solvents . In contrast, CAS 1956307-77-9 replaces the thioester with a sulfonyl group, increasing polarity but reducing membrane permeability . Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit expanded aromatic systems, improving π-π interactions in biological targets compared to the simpler pyrimidine core of the target compound.
Substituent Effects :
- S-ethyl thioester (target compound): Facilitates prodrug activation via esterase cleavage, releasing free thiols for redox modulation .
- Indole substituents (): Introduce planar aromaticity for receptor binding, often enhancing antitumor or antimicrobial activity.
- Sulfonyl groups (): Improve thermal stability but may reduce bioavailability due to high polarity.
Applications: The target compound’s S-ethyl ester group makes it a versatile intermediate for prodrug synthesis. Pyridyl-substituted analogs () are explored in metal-organic frameworks (MOFs) due to their coordination capability. Dimethylaminophenyl derivatives () are studied in photodynamic therapy for their electron-donating and light-responsive properties.
Biological Activity
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioic acid S-ethyl ester (CAS No. 181465-38-3) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₂S |
| Molecular Weight | 199.23 g/mol |
| CAS Number | 181465-38-3 |
| Synonyms | 6-Amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothioaldehyde |
Structural Features
The compound contains a pyrimidine ring with amino and carbonyl functional groups that are critical for its biological interactions. The presence of sulfur in the thiocarbonyl group may also contribute to its reactivity and biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains. A study by Hirota et al. (1996) demonstrated that related compounds inhibited the growth of Gram-positive bacteria, suggesting a potential for this compound to possess similar activity .
Anticancer Activity
Pyrimidine derivatives are often explored for their anticancer properties. In vitro studies have shown that certain pyrimidine-based compounds can induce apoptosis in cancer cell lines. For example, a study found that a closely related compound inhibited cell proliferation in breast cancer cells through modulation of cell cycle regulators . Further investigation into the specific mechanisms of action for our compound is warranted.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of pyrimidine analogs. Inhibition of DPD can enhance the efficacy of chemotherapeutic agents like 5-fluorouracil. Preliminary data suggest that this compound may exhibit such inhibitory effects .
Case Study 1: Antimicrobial Efficacy
A recent study tested various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) in the low micromolar range. The study concluded that modifications to the pyrimidine core could enhance antimicrobial activity.
Case Study 2: Anticancer Potential
In another investigation focusing on human lung cancer cell lines (A549), treatment with related pyrimidine compounds resulted in significant reductions in cell viability. The study highlighted the importance of structural modifications in enhancing anticancer activity.
Research Findings
Recent literature has focused on the synthesis and biological evaluation of various pyrimidine derivatives:
- Antimicrobial Activity : Compounds structurally related to this compound have shown promising results against multiple pathogens.
- Cytotoxicity : Studies indicate that certain modifications can lead to increased cytotoxicity against cancer cells while maintaining selectivity towards normal cells.
- Mechanistic Insights : Investigations into the mechanisms of action reveal potential pathways involving apoptosis and cell cycle arrest.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via alkylation of the pyrimidine core with ethyl thiol, followed by oxidative cyclization. Key steps involve protecting the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during alkylation . Solvent choice (e.g., DMF vs. THF) significantly impacts regioselectivity, with DMF favoring S-alkylation over N-alkylation due to its polar aprotic nature . Post-synthesis, column chromatography using silica gel and ethyl acetate/hexane (3:7) is recommended for purification .
Q. How can the structure and purity of this compound be validated experimentally?
- NMR : H NMR should show signals for the ethyl thioether (δ 1.2–1.4 ppm for CH, δ 3.0–3.2 ppm for SCH) and the pyrimidine NH (δ 5.8–6.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 285.3 (calculated for CHNOS) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) and UV detection at 254 nm to confirm >95% purity .
Advanced Research Questions
Q. What strategies mitigate regioselectivity conflicts during functionalization of the pyrimidine ring?
Regioselectivity challenges arise when introducing substituents at C-5 or C-6. Computational modeling (DFT) predicts electron density distribution, guiding electrophilic substitution. For example, the C-5 position is more reactive due to higher electron density from the adjacent thioether group . Experimental validation via X-ray crystallography (e.g., ) confirms substitution patterns.
Q. How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between NMR and X-ray data often stem from dynamic effects (e.g., tautomerism). For this compound, the keto-enol equilibrium in the dioxo-pyrimidine moiety can lead to variable NMR signals. Low-temperature NMR (−40°C in CDCl) stabilizes the dominant tautomer, aligning with X-ray-derived bond lengths .
Q. What are the limitations of current biological activity assays for this compound, and how can they be improved?
While this compound’s thioether and pyrimidine motifs suggest kinase inhibition potential, false positives in ATP-binding assays are common. Use orthogonal assays:
Q. How does the S-ethyl thioether group influence the compound’s electronic properties and reactivity?
The thioether group increases electron density at C-5, enhancing nucleophilic aromatic substitution (SNAr) reactivity. Cyclic voltammetry reveals a reduction potential at −1.2 V vs. Ag/AgCl, indicating susceptibility to oxidative degradation. Stabilization strategies include formulating as a lyophilized powder under inert gas .
Methodological Guidance
Designing stability studies for aqueous formulations of this compound
- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze degradation products via LC-MS. The thioether group is prone to hydrolysis under acidic conditions, yielding 6-amino-1,3-dimethyluracil .
- Accelerated stability : Store at 40°C/75% RH for 6 months; monitor via HPLC for ≤10% degradation .
Approaches to resolve low solubility in polar solvents
- Co-solvent systems : Use DMSO/PEG-400 (1:4) to achieve >10 mg/mL solubility.
- Salt formation : React with methanesulfonic acid to form a mesylate salt, improving aqueous solubility by 20-fold .
Contradictions and Recommendations
- Synthetic yields : Patent methods (e.g., ) report 70–80% yields, but academic studies () achieve 50–60% due to stricter purity requirements. Optimize by replacing THF with dimethylacetamide (DMAc) to reduce byproduct formation .
- Bioactivity claims : While suggests thiazolo-pyrimidine derivatives have antitumor activity, extrapolation to this compound requires caution. Validate using patient-derived xenograft (PDX) models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
